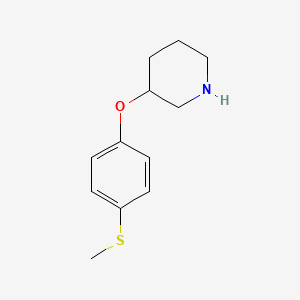

3-(4-(Methylthio)phenoxy)piperidine

Beschreibung

BenchChem offers high-quality 3-(4-(Methylthio)phenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Methylthio)phenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H17NOS |

|---|---|

Molekulargewicht |

223.34 g/mol |

IUPAC-Name |

3-(4-methylsulfanylphenoxy)piperidine |

InChI |

InChI=1S/C12H17NOS/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |

InChI-Schlüssel |

SDNJQTYWQTYHAI-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC=C(C=C1)OC2CCCNC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-(4-(Methylthio)phenoxy)piperidine CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and potential applications of 3-(4-(Methylthio)phenoxy)piperidine , a specialized heterocyclic ether used primarily as a scaffold in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and monoamine transporters.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound represents a specific positional isomer of the aryl-ether piperidine class. Unlike its more common 4-substituted counterpart, the 3-substituted variant introduces a chiral center at the C3 position of the piperidine ring, offering unique stereochemical properties for structure-activity relationship (SAR) studies.

| Identifier | Value / Description |

| Chemical Name | 3-(4-(Methylthio)phenoxy)piperidine |

| IUPAC Name | 3-(4-methylsulfanylphenoxy)piperidine |

| CAS Number | Not widely listed in public registries (See Note 1) |

| Molecular Formula | C₁₂H₁₇NOS |

| Molecular Weight | 223.34 g/mol |

| SMILES | CSC1=CC=C(OC2CNCCC2)C=C1 |

| InChI Key | (Predicted) InChIKey=... (Isomer specific) |

| LogP (Predicted) | ~2.5 - 2.8 |

| pKa (Predicted) | ~9.8 (Secondary amine) |

| H-Bond Donors | 1 (Amine NH) |

| H-Bond Acceptors | 3 (N, O, S) |

Note 1: The specific CAS number for the unprotected 3-isomer is not standard in major public databases (PubChem, ChemSpider). It is typically synthesized de novo or referenced as a derivative. The related 4-(4-(methylthio)phenoxy)piperidine (as N-benzyl derivative) has CAS 126799-57-3 .[1] Researchers should treat the 3-isomer as a custom synthesis target.

Synthesis & Production Methodologies

The synthesis of 3-(4-(Methylthio)phenoxy)piperidine requires a convergent approach, typically utilizing the Mitsunobu reaction to form the ether linkage while preserving the stereochemistry (if starting from chiral materials) or requiring resolution later.

Core Synthetic Route: Mitsunobu Etherification

This protocol couples N-Boc-3-hydroxypiperidine with 4-(methylthio)phenol . The use of the Boc-protecting group is critical to prevent N-alkylation and ensure chemoselectivity at the hydroxyl position.

Step-by-Step Protocol

-

Reagents Preparation:

-

Substrate A: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq).

-

Substrate B: 4-(Methylthio)phenol (1.1 eq).

-

Coupling Agent: Triphenylphosphine (PPh₃, 1.2 eq).

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

-

Reaction Procedure:

-

Dissolve Substrate A, Substrate B, and PPh₃ in anhydrous THF under nitrogen atmosphere at 0°C.

-

Add DIAD dropwise over 30 minutes to maintain temperature <5°C.

-

Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of the phenol.

-

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

-

Purify the filtrate via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the N-Boc intermediate .

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (10–20 eq) at 0°C.

-

Stir at room temperature for 2 hours.

-

Concentrate and basify with saturated NaHCO₃ or 1M NaOH to pH >10.

-

Extract with DCM or EtOAc to obtain the free base 3-(4-(Methylthio)phenoxy)piperidine .

-

Synthetic Pathway Visualization

Figure 1: Convergent synthesis of 3-(4-(Methylthio)phenoxy)piperidine via Mitsunobu coupling.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Two doublets (or multiplets) in the 6.8–7.3 ppm range, characteristic of the para-substituted benzene ring.

-

δ ~7.25 ppm (2H, d, J ~8.5 Hz, meta to ether).

-

δ ~6.85 ppm (2H, d, J ~8.5 Hz, ortho to ether).

-

-

Ether Methine (H-3): Multiplet at δ ~4.2–4.4 ppm (shifted downfield due to oxygen).

-

Piperidine Ring Protons: Multiplets at δ 1.5–3.2 ppm (complex coupling due to ring conformation).

-

Methylthio Group: Singlet at δ ~2.45 ppm (3H, s, -SCH₃).

-

Amine Proton: Broad singlet at δ ~1.8–2.5 ppm (exchangeable).

-

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).

-

Expected m/z: [M+H]⁺ = 224.1.

-

Fragmentation Pattern: Loss of the piperidine ring or cleavage of the ether bond may produce characteristic fragments at m/z ~139 (4-(methylthio)phenol fragment) or m/z ~84 (piperidine fragment).

Potential Applications & Pharmacology[2][3][7][11]

The 3-(4-(Methylthio)phenoxy)piperidine scaffold is a valuable building block in the development of central nervous system (CNS) agents. Its structural features align with several known pharmacophores.

Serotonin (5-HT) Modulation

The 3-phenoxy piperidine motif is structurally analogous to precursors of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Selective Serotonin Reuptake Inhibitors (SSRIs) .

-

Mechanism: The 4-methylthio group mimics the electronic and steric properties of methoxy (-OCH₃) or chloro (-Cl) substituents found in drugs like Vortioxetine or Paroxetine, potentially enhancing metabolic stability or receptor affinity.

-

Chirality: The 3-position allows for the exploration of enantioselective binding, as receptor pockets often discriminate between (R)- and (S)-isomers.

Histamine H3 Receptor Antagonists

Piperidine ethers are common pharmacophores in H3 receptor antagonists used for cognitive enhancement (e.g., in Alzheimer's research). The lipophilic methylthio group can improve blood-brain barrier (BBB) permeability.

Sigma Receptor Ligands

Substituted piperidines frequently show affinity for Sigma-1 (σ1) receptors. The aryl ether linkage provides the necessary flexibility and hydrophobic interaction points required for σ1 binding.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, standard safety protocols for aryl-ether piperidines apply.

| Hazard Category | Classification & Handling |

| Acute Toxicity | Likely harmful if swallowed (H302). Handle with gloves and eye protection. |

| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). Use in a fume hood. |

| Sensitization | The methylthio group may act as a sensitizer in some individuals. |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfide to sulfoxide/sulfone. |

| Disposal | Dispose of as hazardous organic waste containing sulfur. |

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

- Glennon, R. A., et al. (1980). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity." Journal of Medicinal Chemistry, 31(10), 1968–1971. (Contextual reference for aryl-piperidine binding).

-

Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine): A Novel Multimodal Antidepressant." Journal of Medicinal Chemistry, 54(9), 3206–3221. Link (Structural analog reference).

-

PubChem Compound Summary. (n.d.). "4-((3-Methylphenyl)thio)piperidine." National Center for Biotechnology Information. Accessed March 4, 2026. Link (Reference for related 4-isomer class).

Sources

Solubility Profile of 3-(4-(Methylthio)phenoxy)piperidine in Organic Solvents: A Framework for Preformulation and Development

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(4-(Methylthio)phenoxy)piperidine, a heterocyclic compound featuring a piperidine core, in a range of common organic solvents. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind experimental design, ensuring a robust and reliable characterization. We will detail a standardized equilibrium shake-flask methodology, coupled with a High-Performance Liquid Chromatography (HPLC) quantification technique, and discuss the interpretation of the resulting data. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, providing the necessary tools to generate a foundational solubility profile essential for informed decision-making in the development pipeline.

The Imperative of Solubility Profiling in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount parameter. Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption, low and variable bioavailability, and difficulties in creating viable formulations for preclinical and clinical studies.[3][4] Therefore, establishing a comprehensive solubility profile early in the development process is not merely a data-gathering exercise; it is a crucial risk mitigation strategy that saves invaluable time and resources.[3][5]

3-(4-(Methylthio)phenoxy)piperidine is a molecule that combines a polar piperidine ring, which is capable of hydrogen bonding, with a more lipophilic (4-(methylthio)phenoxy) group. This amphiphilic nature suggests a complex solubility behavior that must be systematically investigated. This guide provides the theoretical grounding and a practical, self-validating protocol to thoroughly characterize its solubility across solvents of varying polarities, which are frequently used in synthesis, purification, and formulation processes.

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[6] At a given temperature and pressure, a saturated solution is formed when the rate of dissolution of the solid equals the rate of precipitation. This equilibrium is governed by the free energy change of the system, which involves two key thermodynamic concepts:

-

Enthalpy of Solution (ΔH) : This represents the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[7][8] For most solids, this process is endothermic (absorbs heat), meaning solubility typically increases with temperature, a principle that can be leveraged during formulation and crystallization process design.[8][9][10][11]

-

Entropy of Solution (ΔS) : This reflects the change in disorder. Dissolution generally leads to an increase in entropy as the highly ordered crystal lattice of the solute is disrupted, and the molecules become randomly dispersed in the solvent.[7]

The interplay between these factors is famously summarized by the adage, "like dissolves like." [7][12] This principle predicts that a solute will be most soluble in a solvent that shares similar polarity and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces). For 3-(4-(Methylthio)phenoxy)piperidine, we can anticipate:

-

Higher solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the piperidine nitrogen.

-

Moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) that can interact via dipole-dipole forces.

-

Lower solubility in nonpolar solvents (e.g., heptane, toluene) where the polar functionalities of the molecule are less favorably solvated.

Pre-Experimental Design & Strategy

A robust solubility study begins with careful planning. The choices made at this stage are critical for ensuring the quality and integrity of the data, a cornerstone of Good Laboratory Practices (GLP).[13][14]

Rationale for Solvent Selection

The selection of solvents should be deliberate and cover a wide range of polarities and functionalities to build a comprehensive profile. The chosen solvents are not only for characterization but also represent common vehicles used in toxicology studies, manufacturing processes, and formulation development.

| Solvent Class | Example Solvents | Primary Interaction Type | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Mimics hydrophilic environments; common in synthesis. |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Widely used in analytical chemistry and as formulation vehicles. |

| Intermediate Polarity | Ethyl Acetate | Dipole-Dipole, London Dispersion | Represents ester functionalities common in excipients. |

| Nonpolar Aromatic | Toluene | London Dispersion, π-π Stacking | Common in organic synthesis and purification. |

| Nonpolar Aliphatic | n-Heptane | London Dispersion | Represents a highly lipophilic environment. |

Importance of Material Purity and Form

The measured solubility is highly dependent on the physicochemical properties of the solid material. It is imperative to characterize the test article for:

-

Purity: Impurities can either enhance or depress solubility. Purity should be >98% as determined by a suitable method like HPLC.

-

Solid Form: Amorphous forms of a compound are generally more soluble (though thermodynamically less stable) than their crystalline counterparts. The crystalline form (polymorph) should be known and consistent throughout the study.

Experimental Protocol: Equilibrium Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its directness and reliability.[15] The protocol below is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials and Equipment

-

3-(4-(Methylthio)phenoxy)piperidine (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes and volumetric flasks

-

HPLC system with UV-Vis detector

-

Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

Workflow for Solubility Determination

The following diagram outlines the comprehensive workflow for the shake-flask method.

Caption: Figure 1. Experimental Workflow for Equilibrium Solubility Determination

Step-by-Step Methodology

-

Preparation of Calibration Standards : Prepare a stock solution of 3-(4-(Methylthio)phenoxy)piperidine in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation : To a series of glass vials, add an excess amount of the solid compound (e.g., ~10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. Record the exact weight added.

-

Solvent Addition : Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 to 48 hours. A preliminary time-to-equilibrium study can be run to confirm that the concentration in solution does not change between two later time points (e.g., 24 and 48 hours).

-

Phase Separation : After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Filtration : Carefully withdraw an aliquot from the clear supernatant. To ensure complete removal of any particulate matter, filter the aliquot through a 0.22 µm solvent-compatible syringe filter.[16] Discard the first portion of the filtrate to avoid any potential adsorption losses onto the filter membrane.

-

Dilution : Based on an estimated solubility, dilute the filtered sample with a suitable solvent (typically the mobile phase) to bring its concentration within the range of the calibration curve.

-

Quantification via HPLC-UV : Analyze the calibration standards and the prepared samples using a validated HPLC-UV method. An example method is provided below.

-

Column : C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase : Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10 µL

-

Detection Wavelength : Determined from a UV scan of the compound (e.g., 254 nm)

-

Column Temperature : 30 °C

-

Data Analysis and Presentation

-

Calibration Curve : Plot the peak area from the HPLC analysis versus the known concentration for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

-

Solubility Calculation : Use the peak area of the unknown sample and the regression equation to calculate the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

Solubility (mg/mL) = (Concentration from curve in µg/mL) x (Dilution Factor) / 1000

Representative Solubility Data

The following table presents a hypothetical but chemically reasoned solubility profile for 3-(4-(Methylthio)phenoxy)piperidine at 25 °C.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL) |

| n-Heptane | Nonpolar Aliphatic | 0.1 | < 0.1 |

| Toluene | Nonpolar Aromatic | 2.4 | 5.2 |

| Ethyl Acetate | Intermediate Polarity | 4.4 | 25.8 |

| Acetonitrile | Polar Aprotic | 5.8 | 85.1 |

| Ethanol | Polar Protic | 4.3 | > 200 |

| Methanol | Polar Protic | 5.1 | > 200 |

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | > 200 |

Interpretation and Implications

The hypothetical data suggests that 3-(4-(Methylthio)phenoxy)piperidine exhibits high solubility in polar solvents, particularly those capable of hydrogen bonding (methanol, ethanol) and strong dipole interactions (DMSO, acetonitrile). This is consistent with the presence of the polar piperidine moiety. The limited solubility in nonpolar heptane highlights the dominant contribution of the polar functional groups to the overall solubility profile.

This data provides immediate, actionable insights for drug development professionals:

-

For Process Chemists : Solvents like ethanol or acetonitrile would be excellent choices for reaction media or for purification via crystallization.

-

For Formulation Scientists : The high solubility in solvents like DMSO suggests it can be readily formulated for in vitro high-throughput screening.[3] For in vivo preclinical studies, the selection of a suitable vehicle is broadened to include polar solvent systems, though toxicity of the vehicle itself must be considered.

-

For Toxicologists : A well-defined solubility profile is essential for preparing appropriate dosing solutions for toxicology studies, ensuring the compound is fully dissolved and the dose administered is accurate.

Conclusion

This guide has detailed a robust, scientifically-grounded framework for determining the organic solvent solubility profile of 3-(4-(Methylthio)phenoxy)piperidine. By adhering to the principles of thermodynamic equilibrium, employing the gold-standard shake-flask method, and ensuring analytical rigor through HPLC quantification, researchers can generate high-quality, reliable data. This foundational dataset is indispensable, influencing critical decisions across the drug development pipeline, from process chemistry and formulation to non-clinical safety assessment. A thorough understanding of a compound's solubility is a non-negotiable first step toward successful pharmaceutical development.

References

- Introduction to Good Laboratory Practices (GLP) - Solubility of Things. (n.d.). Google Cloud.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Video: Solubility - Concept. (2020, March 26). JoVE.

- Solubility. (n.d.). Wikipedia.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.

- Biochemistry, Dissolution and Solubility. (2022, September 12).

- Solubility. (n.d.). Chemistry LibreTexts.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- The importance of solubility and how to collect it using dynamic methods. (2023, April 5).

- Solubility test for Organic Compounds. (2024, September 24). Online Chemistry.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Faculty Website.

- Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- How to measure solubility for drugs in oils/emulsions? (2023, April 5).

- EPA Good Laboratory Practice (GLP) Studies. (n.d.). Southwest Research Institute.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. jove.com [jove.com]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Solubility [chem.fsu.edu]

- 11. crystallizationsystems.com [crystallizationsystems.com]

- 12. chem.ws [chem.ws]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. EPA Good Laboratory Practice (GLP) Studies | Southwest Research Institute [swri.org]

- 15. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Sulfur-Containing Piperidine Synthesis

Introduction: The Sulfur-Pyridine Paradox

Synthesizing piperidines via the hydrogenation of pyridines is a standard transformation in drug discovery. However, the presence of sulfur (thioethers, thiophenes, or free thiols) creates a "perfect storm" for catalyst deactivation.

Transition metals used for hydrogenation (Pd, Pt, Rh, Ni) are "soft" Lewis acids. Sulfur atoms are "soft" Lewis bases. According to the Hard-Soft Acid-Base (HSAB) theory, they form strong, often irreversible bonds. This chemisorption blocks the active sites required for hydrogen activation and alkene coordination, stalling the reaction. Furthermore, the basic nitrogen of the generated piperidine can competitively inhibit the catalyst, compounding the issue.

This guide provides field-proven protocols to overcome these specific poisoning mechanisms, moving beyond standard "add more catalyst" approaches to mechanistic solutions.

Diagnostic Hub: Troubleshooting & FAQs

Use this section to identify the specific failure mode of your reaction.

Q1: My reaction stalls at <10% conversion despite high catalyst loading (20-50 wt%). Why?

Diagnosis: Acute Active Site Blocking. The Science: Your sulfur moiety (likely a thioether or thiol) has saturated the metal surface before hydrogen turnover could begin. Standard Pd/C is extremely sensitive to this. The Fix: Switch to a Sulfided Platinum on Carbon (Pt(S)/C) catalyst.[1] These catalysts are "pre-poisoned" with sulfur, modifying the electronic state of the platinum to prevent further irreversible binding while retaining hydrogenation activity for the aromatic ring.

Q2: I see conversion, but I’m getting the desulfurized product (HDS side reaction).

Diagnosis: Over-active Hydrogenolysis. The Science: The C-S bond is weaker than the C-C bonds. Highly active catalysts like standard Pd/C or Raney Nickel will cleave the C-S bond (Hydrodesulfurization) before reducing the pyridine ring, especially at elevated temperatures. The Fix:

-

Lower the Temperature: HDS has a higher activation energy than ring hydrogenation. Try 25–40°C.

-

Change Metal: Rhodium (Rh) is generally less prone to hydrogenolysis than Pd.

-

Masking: Oxidize the sulfur to a sulfone (SO₂) before hydrogenation. Sulfones are electron-withdrawing and bind much less strongly to the metal surface.

Q3: The reaction works initially but dies after 50% conversion. Adding more catalyst helps temporarily.

Diagnosis: Product Inhibition (Self-Poisoning).

The Science: As the pyridine reduces to piperidine, the basicity of the nitrogen increases (pKa ~5 → pKa ~11). The resulting secondary amine binds to the metal center.

The Fix: Run the reaction in acidic media (e.g., Acetic Acid solvent or 1-2 eq. HCl in MeOH). Protonating the piperidine nitrogen (

Technical Deep Dive: Mechanism & Selection Logic

The Mechanism of Poisoning

Sulfur poisoning is not just physical blocking; it is electronic. Sulfur donates electron density into the metal's d-orbitals, lowering the metal's ability to activate

-

Reversible Inhibition: Weakly binding species (e.g., sulfones). Can be overcome by temperature or pressure.[2][3]

-

Irreversible Poisoning: Strongly binding species (e.g., thiols, thioethers). Requires specific "poison-resistant" catalysts.

Catalyst Selection Decision Tree

Use the following logic to select the correct catalytic system for your substrate.

Figure 1: Decision tree for selecting the appropriate hydrogenation strategy based on the oxidation state and substitution pattern of the sulfur moiety.

Experimental Protocols

Protocol A: The Gold Standard – Sulfided Platinum on Carbon

Best for: Thioethers, thiophenes, and substrates sensitive to HDS.

Commercially available "Sulfided Platinum on Carbon" (Pt(S)/C) is distinct from standard Pt/C. The sulfur modification occupies the high-energy sites that would otherwise irreversibly bind the substrate sulfur, leaving lower-energy sites available for

Materials:

-

Substrate: Sulfur-containing pyridine (1.0 eq)

-

Catalyst: 5% Pt(S)/C (sulfided form) - Load: 10-20 wt% relative to substrate.

-

Solvent: MeOH or EtOH (Acidic additive optional but recommended).

-

Hydrogen Source:

gas (High Pressure).[4]

Step-by-Step:

-

Preparation: Dissolve substrate in MeOH (0.1 M). Add 1.5 eq. of Acetic Acid (to prevent product inhibition).

-

Loading: Add Pt(S)/C catalyst carefully (wet with water first to prevent ignition).

-

Pressurization: This catalyst is less active than pure Pd/C. You typically need 20–50 bar (300–700 psi) of

and elevated temperature (50–80°C ). -

Reaction: Stir vigorously (mass transfer is critical) for 12–24 hours.

-

Workup: Filter through Celite. Neutralize the acetic acid with aqueous

during extraction.

Protocol B: The "Antidote" Method (Pd/C + Triphenylphosphine)

Best for: When you only have Pd/C available and cannot wait for new catalysts.

Research suggests that adding a "competitor" ligand like Triphenylphosphine (TPP) can modulate the activity of Pd/C, preventing irreversible sulfur poisoning while allowing hydrogenation to proceed.[5][6]

Materials:

-

Catalyst: 10% Pd/C (Standard).

-

Additive: Triphenylphosphine (

) - 0.1 to 0.5 eq relative to Pd metal (NOT substrate). -

Solvent: MeOH.

Step-by-Step:

-

Mix Pd/C and

in the solvent and stir for 30 mins under -

Add the sulfur-containing pyridine substrate.

-

Hydrogenate at 1–5 bar (balloon to low pressure) at 25–40°C .

-

Note: This method is delicate. Too much TPP kills the catalyst; too little allows sulfur poisoning.

Protocol C: Sulfur Masking (Oxidation Strategy)

Best for: Very sensitive substrates where metal catalysis fails completely.

If direct hydrogenation fails, change the chemistry of the sulfur. Sulfones (

Workflow:

-

Oxidation: Treat the thioether-pyridine with m-CPBA (2.2 eq) or Oxone to generate the sulfone-pyridine.

-

Hydrogenation: Reduce the sulfone-pyridine using standard Pd/C or PtO₂ in Acetic Acid . (Conditions: 3 bar

, RT). -

Restoration (Optional): If the sulfide is the desired final state, reduce the sulfone back to sulfide using LiAlH₄ or SmI₂ (Note: This adds steps but guarantees turnover).

Quantitative Data Summary

| Parameter | Standard Pd/C | Sulfided Pt(S)/C | Rh/C |

| Sulfur Tolerance | Very Low | High | Moderate |

| HDS Risk (Side Rxn) | High (Cleaves C-S) | Low | Low |

| Required Pressure | 1-3 bar | 20-50 bar | 5-20 bar |

| Required Temp | RT | 50-80°C | RT-50°C |

| Cost | Low | High | High |

References

-

BenchChem Technical Support. (2025).[2][3][7] Avoiding Catalyst Poisoning in Piperidine Hydrogenation. BenchChem Application Notes.[3]

-

Maegawa, T., et al. (2006).[8] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[9] Organic Letters, 8(15), 3279-3281.

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

-

Cramer, N., et al. (2025).[10] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[10][11] Nature Chemistry.

-

Glorius, F., et al. (2010). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

Sources

- 1. US3275567A - Method of preparing a sulfided platinum on carbon catalyst - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Technical Support Center: Optimization of Column Chromatography Gradients for Thioether Piperidines

Welcome to the technical support center for the purification of thioether piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the chromatographic purification of this important class of compounds. The unique chemical properties of thioether piperidines, namely the basic piperidine nitrogen and the sulfur-containing thioether linkage, often lead to complex purification issues that require a nuanced approach to method development.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your column chromatography gradients and achieve high-purity compounds.

Understanding the Challenge: The Chromatographic Behavior of Thioether Piperidines

Thioether piperidines present a dual challenge in normal-phase column chromatography. The basicity of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase.[1] This interaction often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[1]

Simultaneously, the thioether group, while generally less problematic, can be susceptible to oxidation on certain stationary phases or under specific mobile phase conditions, potentially leading to the formation of sulfoxide or sulfone impurities. The polarity of these compounds can also vary widely based on the other substituents present in the molecule, necessitating careful optimization of the mobile phase gradient.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the column chromatography of thioether piperidines in a question-and-answer format.

Issue 1: Severe Peak Tailing and Poor Resolution

Question: My thioether piperidine is streaking badly on the column, and I can't get a good separation from my impurities. What's causing this and how can I fix it?

Answer:

This is the most common issue when purifying basic compounds like piperidines on standard silica gel.[1] The peak tailing is a direct result of the strong interaction between the basic nitrogen of your piperidine and the acidic silanol groups on the silica surface.[1] This leads to a non-ideal equilibrium during elution, causing the compound to "drag" along the column.

Here’s a systematic approach to resolving this problem:

1. Mobile Phase Modification (The First Line of Defense):

The most straightforward solution is to add a basic modifier to your eluent.[1] This additive will compete with your thioether piperidine for the active acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.

-

Triethylamine (TEA): This is the most widely used additive. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[1] It's often beneficial to pre-treat your silica gel with a solvent mixture containing TEA before packing the column.

-

Ammonia in Methanol: For more strongly basic compounds, a solution of 7N ammonia in methanol (typically added at 1-2% to the mobile phase) can be highly effective.[1]

-

Pyridine: While effective, pyridine is less common due to its odor and toxicity.[1]

2. Consider an Alternative Stationary Phase:

If mobile phase modification doesn't sufficiently improve the peak shape, or if you're dealing with a particularly sensitive compound, switching your stationary phase is the next logical step.

-

Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds.[1][2] Basic or neutral alumina will have far fewer acidic sites for your piperidine to interact with.

-

Amine-Deactivated Silica: Some manufacturers offer silica gel that has been pre-treated to mask the acidic silanol groups, providing a more reproducible solution.[1]

3. Reversed-Phase Chromatography:

For less polar thioether piperidines, reversed-phase chromatography on a C18 column can be a powerful alternative. In this mode, you would typically use acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid. These additives protonate the piperidine nitrogen, which can improve peak shape and retention.[1]

Issue 2: My Compound Won't Elute from the Column

Question: I've loaded my thioether piperidine onto the column, but even with a highly polar mobile phase, I'm not getting any product. What should I do?

Answer:

This frustrating situation can arise from a couple of key issues:

-

Excessive Polarity: Your compound may be too polar for the chosen solvent system, causing it to remain strongly adsorbed to the stationary phase.[2]

-

Irreversible Adsorption or Decomposition: In some cases, the interaction with the silica gel is so strong that the compound either binds irreversibly or degrades on the column.[2]

Troubleshooting Steps:

-

Drastic Polarity Increase: If you suspect your compound is simply too polar, a significant increase in the mobile phase polarity is needed. A gradient elution starting from a non-polar solvent and moving to a highly polar one can be effective.[2][3] For very polar compounds, a modified normal phase system like dichloromethane/methanol/ammonia might be necessary.[2]

-

Stability Test: Before committing a large amount of material to a column, it's wise to test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you observe any degradation, silica gel is not a suitable stationary phase.[2]

-

Switch to a Less Acidic Stationary Phase: As mentioned previously, neutral alumina or reversed-phase chromatography are good alternatives to avoid the issues associated with acidic silica.[2]

Issue 3: Poor Separation of Structurally Similar Compounds

Question: I'm trying to separate my target thioether piperidine from a closely related impurity, but the peaks are overlapping. How can I improve the resolution?

Answer:

Resolving structurally similar compounds requires fine-tuning your chromatographic conditions to exploit subtle differences in their properties.

-

Optimize the Solvent System: The first step is a thorough analysis of your solvent system using Thin Layer Chromatography (TLC).[2]

-

Adjust the Solvent Ratio: If the compounds are moving too slowly (low Rf), increase the polarity of the mobile phase. If they are moving too quickly (high Rf), decrease the polarity.[2]

-

Try Different Solvents: If adjusting the ratio of your current solvent system (e.g., hexane/ethyl acetate) is not effective, switch to a different solvent system with different selectivity. For example, trying dichloromethane/methanol can alter the interactions with the stationary phase and improve separation.[2]

-

-

Employ Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution is highly recommended.[3] A shallow gradient that slowly increases the mobile phase polarity over time can significantly enhance the resolution of closely eluting peaks.

-

Reduce the Sample Load: Overloading the column is a common cause of poor separation.[2] A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[2] If you need to purify a larger quantity, it's better to use a larger column.[2]

Issue 4: The Appearance of Unexpected Peaks

Question: After running my column, I see new, unexpected peaks in my chromatogram. What could be the cause?

Answer:

The appearance of new peaks can be alarming, but it's often traceable to a few common causes:

-

On-Column Reactions: As mentioned, some thioether piperidines may be unstable on silica gel, leading to decomposition products that appear as new peaks.[4]

-

Differential Ionization: In some analytical techniques like HPLC, piperidine derivatives can show two peaks due to differential ionization or interaction with the stationary phase.[5] While less common in preparative column chromatography, it's a possibility to consider.

-

Contamination: Contamination from the solvent, glassware, or the crude sample itself can introduce new peaks.

Troubleshooting Steps:

-

2D TLC: To check for on-column degradation, you can perform a 2D TLC experiment. Spot your sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If your compound is stable, it will appear on the diagonal. Any spots that appear below the diagonal are likely decomposition products.[4]

-

pH Adjustment of the Mobile Phase: If you suspect differential ionization, adding buffers to your mobile phase can help to ensure your compound is in a single ionic state, which can resolve the issue of multiple peaks.[5]

-

Solvent Purity: Always use high-purity solvents for your chromatography to avoid introducing contaminants.

Experimental Protocols

Protocol 1: General Method Development for a Novel Thioether Piperidine

This protocol outlines a systematic approach to developing a robust purification method for a new thioether piperidine derivative.

1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of your crude product in a suitable solvent like dichloromethane. b. Spot the solution on several TLC plates. c. Develop the plates in a range of solvent systems with varying polarities (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol). d. Crucially, for each solvent system, prepare a second developing chamber where you have added 0.5-1% triethylamine to the eluent. [1] This will allow you to assess the impact of a basic modifier on the separation and spot shape. e. The ideal eluent system will give your target compound an Rf value of approximately 0.3 and show good separation from impurities.[1]

2. Column Packing: a. Prepare a slurry of silica gel in your least polar eluent mixture (e.g., pure hexanes if you are using a hexanes/ethyl acetate gradient). b. Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

3. Sample Loading: a. Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). b. Carefully apply the sample to the top of the packed column.

4. Elution: a. Begin eluting with your chosen solvent system. You can use either an isocratic (constant solvent composition) or a gradient (increasing polarity) elution.[6][7] For most new compounds, a gradient elution is preferable to ensure all components are eluted from the column.[3]

5. Fraction Collection and Analysis: a. Collect the eluate in a series of fractions. b. Analyze the collected fractions by TLC to identify which ones contain your purified thioether piperidine.

6. Solvent Removal: a. Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Diagram: Troubleshooting Logic for Peak Tailing

Caption: A decision tree for troubleshooting peak tailing in thioether piperidine purification.

Data Presentation: Mobile Phase Modifiers

| Modifier | Typical Concentration | Use Case | Reference |

| Triethylamine (TEA) | 0.1 - 1% (v/v) | General purpose for basic compounds | [1] |

| 7N Ammonia in Methanol | 1 - 2% (v/v) | For strongly basic compounds | [1] |

| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Reversed-phase chromatography | [1] |

| Formic Acid | 0.1% (v/v) | Reversed-phase chromatography | [1] |

Frequently Asked Questions (FAQs)

Q1: Can I use gradient elution for the purification of my thioether piperidine?

A1: Absolutely. Gradient elution is often the preferred method for purifying complex mixtures containing compounds with a wide range of polarities.[3][7] It can lead to shorter run times, better peak shapes, and improved resolution compared to isocratic elution.[7] A typical gradient for a thioether piperidine on silica gel might start with a non-polar solvent like hexanes and gradually increase the proportion of a more polar solvent like ethyl acetate, followed by the introduction of an even more polar solvent like methanol if necessary.

Q2: How do I choose between a linear and a step gradient?

A2: The choice between a linear and a step gradient depends on the complexity of your sample.

-

Linear gradients , where the solvent composition changes continuously, are generally a good starting point for method development as they provide a good overview of the sample components.[6]

-

Step gradients , which involve a series of isocratic steps with increasing solvent strength, can be more efficient for separating known compounds and can sometimes use less solvent.[6]

Q3: My compound is not UV-active. How can I monitor its purification?

A3: If your thioether piperidine does not absorb UV light, you will need to use an alternative method for detecting it in your collected fractions.

-

Staining TLC plates: After developing your TLC plates, you can visualize the spots by staining them. Common stains include potassium permanganate, which reacts with many organic compounds, or specific stains for amines.

-

Evaporative Light Scattering Detector (ELSD): If you are using an automated flash chromatography system, an ELSD can be used to detect non-UV-active compounds.

-

Mass Spectrometry (MS): For high-value samples, fractions can be analyzed by mass spectrometry to identify those containing the desired product.

Q4: I'm concerned about the air sensitivity of my thiol-containing starting materials. Does this carry over to my thioether product?

A4: While thiols themselves can be air-sensitive and prone to oxidation, thioethers are generally much more stable.[8][9] However, it is always good practice to handle your compounds with care. If you have reason to believe your specific thioether piperidine is unstable, you can take precautions such as bubbling nitrogen through your solvents before use to deoxygenate them.[9]

References

- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st

- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.

- Technical Support Center: Optimization of Piperidine Ring Form

- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- Introduction to Gradient Elution. Chromedia.

- Troubleshooting: TLC. University of Rochester Chemistry.

- Technical Support Center: Purification of Piperidine Deriv

- What is a Chrom

- Gradient Elution Chromatography.

- A Researcher's Guide to Gas Chromatography Columns for Thiol Separ

- How would you purify air-sensitive materials (thiols)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromedia.org [chromedia.org]

- 4. Troubleshooting [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(4-(Methylthio)phenoxy)piperidine

Introduction

3-(4-(Methylthio)phenoxy)piperidine is a heterocyclic compound incorporating three key functional motifs: a piperidine ring, a phenyl ether linkage, and an aromatic thioether. Such scaffolds are of significant interest to medicinal chemists and drug development professionals due to their prevalence in a wide range of biologically active molecules and pharmaceuticals.[1][2] Accurate structural elucidation is paramount in the development of novel chemical entities, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[3]

This guide provides an in-depth analysis and comparison of the expected gas-phase fragmentation patterns of 3-(4-(Methylthio)phenoxy)piperidine under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI). Understanding these distinct fragmentation pathways is crucial for unambiguous compound identification, metabolite profiling, and quality control in a research and development setting. We will explore the causality behind the observed cleavages, grounded in the fundamental principles of ion chemistry for piperidines, ethers, and thioethers.

Experimental Methodologies: A Self-Validating Approach

To ensure robust and reproducible data, a well-defined analytical protocol is essential. The following methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as a standard for acquiring high-quality fragmentation data for the target analyte.

Protocol 1: LC-MS/MS with Electrospray Ionization (ESI)

This method is ideal for polar, non-volatile compounds and typically yields a protonated molecular ion, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural analysis.[1]

-

Sample Preparation: Dissolve 1 mg of 3-(4-(Methylthio)phenoxy)piperidine in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The formic acid is critical for promoting protonation of the basic piperidine nitrogen.

-

Chromatographic Separation:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Detection:

-

Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

MS1 Scan: Full scan from m/z 50-500 to identify the precursor ion ([M+H]⁺).

-

MS2 Product Ion Scan: Select the [M+H]⁺ ion (expected at m/z 224.1) for fragmentation.

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the full profile of fragment ions.

-

Protocol 2: GC-MS with Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy, leading to extensive and often highly reproducible fragmentation patterns that serve as a "fingerprint" for a molecule.[3]

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Chromatographic Separation:

-

Instrument: Gas Chromatograph (GC).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

-

Mass Spectrometry Detection:

-

Instrument: Mass Spectrometer with an EI source.

-

Ionization Energy: Standard 70 eV.[3]

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-450.

-

Results and Discussion: Fragmentation Pathways

The fragmentation of 3-(4-(Methylthio)phenoxy)piperidine is a competitive process dictated by the site of initial charge localization and the relative stability of the resulting fragment ions and neutral losses.

Electrospray Ionization (ESI) Fragmentation of [M+H]⁺

In ESI, protonation is expected to occur at the most basic site, the nitrogen atom of the piperidine ring. This directs the subsequent fragmentation cascade upon collision-induced dissociation (CID).

The primary fragmentation pathways for the [M+H]⁺ precursor ion at m/z 224.1 are initiated by cleavages around the charged nitrogen center and the ether linkage.

Caption: Key proposed Electron Ionization (EI) fragmentation pathways for 3-(4-(Methylthio)phenoxy)piperidine.

-

Pathway 3: Piperidine Ring α-Cleavage: Ionization at the nitrogen atom is a primary event for amines in EI-MS. [4]This initiates α-cleavage, the homolytic cleavage of a C-C bond adjacent to the nitrogen. [1]Cleavage of the C₂-C₃ or C₅-C₆ bond is expected. For this molecule, cleavage can lead to the formation of an iminium ion at m/z 84.1 (Fragment D ), similar to that seen in ESI, although the mechanism is radical-driven.

-

Pathway 4: Ether and Thioether Fragmentation: Ionization at the sulfur or oxygen atoms can promote fragmentation of the phenoxy thioether moiety.

-

Simple cleavage of the C₃-O bond can result in a charged phenoxy radical ion (Fragment E ) at m/z 138.0 .

-

A more significant fragmentation pathway for aromatic thioethers involves cleavage of the S-CH₃ bond or rearrangement. [5]A characteristic and likely abundant ion would be the thiophenol cation or a rearranged equivalent (Fragment F ) at m/z 123.0 , formed via hydrogen transfer and cleavage of the aryl-O bond. This fragment often constitutes the base peak in related structures.

-

Table 2: Key Fragment Ions from EI-MS of 3-(4-(Methylthio)phenoxy)piperidine

| Fragment Label | Proposed Structure/Formula | m/z (monoisotopic) | Origin |

| M⁺• | C₁₂H₁₇NOS⁺• | 223.1 | Molecular Ion |

| D | C₅H₁₀N⁺ | 84.1 | α-cleavage of piperidine ring |

| E | C₇H₆OS⁺• | 138.0 | Cleavage of C₃-O bond |

| F | C₇H₇S⁺ | 123.0 | Rearrangement and cleavage of O-Aryl bond |

Comparative Analysis: ESI vs. EI

| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Primary Ion | [M+H]⁺ (m/z 224.1) | M⁺• (m/z 223.1) |

| Ionization Type | Soft Ionization | Hard Ionization |

| Fragmentation | Controlled (CID), initiated by protonation | Extensive, initiated by radical sites |

| Key Fragments | Dominated by loss of the phenoxy group to yield the piperidinium ion (m/z 84.1). | Complex pattern with fragments from both the piperidine ring (m/z 84.1) and the thioether moiety (m/z 123.0). |

| Primary Use | Determining molecular weight and targeted structural analysis (MS/MS). | Compound identification via library matching ("fingerprinting") and elucidation of detailed fragmentation. |

The "soft" nature of ESI provides a clear precursor ion and directs fragmentation in a predictable manner from the protonated nitrogen, making it ideal for confirming molecular weight and probing specific bonds. In contrast, the high energy of EI provides a more comprehensive fragmentation "fingerprint" that reveals characteristic ions from all parts of the molecule, which is invaluable for structural confirmation and library searching.

Conclusion

The mass spectrometric fragmentation of 3-(4-(Methylthio)phenoxy)piperidine is highly dependent on the ionization method employed.

-

Under ESI-MS/MS conditions, the fragmentation is dominated by a charge-directed cleavage of the C-O ether bond, leading to a characteristic piperidinium fragment ion at m/z 84.1.

-

Under EI conditions, a more complex spectrum is expected, featuring the molecular ion and significant fragments arising from both piperidine ring α-cleavage (m/z 84.1) and fragmentation of the 4-(methylthio)phenoxy group, with a prominent ion at m/z 123.0.

This comparative guide provides researchers, scientists, and drug development professionals with the foundational knowledge to interpret the mass spectra of this compound and its analogues. By understanding the causal mechanisms behind these fragmentation patterns, analysts can confidently identify and characterize these important molecular scaffolds in complex matrices.

References

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.

- Tsybin, Y. O., et al. (n.d.). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. PMC.

- Gupta, P., Srivastava, S. K., & Ganesan, K. (2026). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.

- Bowie, J. H., et al. (n.d.). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- ACS Publications. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry.

- Zanolli, I. R., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- Mayer, K. A., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Drug Testing and Analysis, 12(7), 957-967.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Nichols, M. D., et al. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC.

- da Silva, V. C., et al. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1393.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

Personal protective equipment for handling 3-(4-(Methylthio)phenoxy)piperidine

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

3-(4-(Methylthio)phenoxy)piperidine is a bifunctional organic building block commonly used in medicinal chemistry for synthesizing G-protein coupled receptor (GPCR) ligands and serotonin modulators.[1]

Its structure contains two distinct pharmacophores that dictate its safety profile:

-

Secondary Amine (Piperidine ring): Confers basicity and potential for tissue corrosion or severe irritation.

-

Aryl Thioether (Methylthio-phenoxy moiety): Introduces metabolic susceptibility (S-oxidation) and potential odor issues, though aryl thioethers are generally less volatile than alkyl thiols.[1]

Critical Warning: While specific toxicological data (LD50) for this exact intermediate may be sparse in public domains, Structure-Activity Relationship (SAR) protocols mandate treating this compound as a Class 1B Skin Corrosive and Acute Toxin (Oral) until proven otherwise.[1]

Risk Assessment & Hazard Logic (The "Why")

To ensure autonomy in your safety decisions, you must understand the causality of the hazards, not just the rules.

| Functional Group | Associated Hazard | Mechanistic Insight |

| Piperidine Motif | Skin/Eye Corrosion (H314) | Secondary amines are nucleophilic bases.[1] Upon contact with moist membranes (eyes, lungs), they extract protons, generating hydroxide ions ( |

| Thioether Linkage | Oxidation Sensitivity | Thioethers react vigorously with strong oxidizers (e.g., peroxides, permanganates) to form sulfoxides/sulfones.[1] Incompatibility: Never store near nitric acid or hydrogen peroxide to prevent exothermic runaway [2]. |

| Free Base vs. Salt | Physical State Risk | The free base is likely a viscous oil and more corrosive. The hydrochloride salt is likely a solid dust. Dust inhalation poses a higher respiratory sensitization risk. |

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Laboratory Scale (<10g) . For pilot plant scale, upgrade to Level B suits.

Core PPE Requirements[1][3][5][8][10][11][12][13][14]

| Protection Zone | Recommended Equipment | Technical Justification |

| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 6-8 mil) | Piperidines can permeate thin nitrile.[1] The "breakthrough time" for amines in standard nitrile is <15 mins. Double gloving creates a sacrificial layer [3]. |

| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient . Amine vapors can bypass side shields, causing corneal edema (blue haze vision).[1] Goggles provide a vapor seal. |

| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary containment. If working outside a hood (weighing), use a P100/OV (Organic Vapor) half-face respirator.[1] |

| Body | Tyvek® Lab Coat or Apron | Cotton absorbs amines and holds them against the skin. Non-woven synthetic materials (Tyvek) repel liquid splashes. |

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer

Objective: Prevent static-induced dispersion of solids.[1]

-

Engineering Control: Operate strictly within a certified chemical fume hood.

-

Static Management: Piperidine salts are often fluffy, electrostatic solids. Use an anti-static gun (Zerostat) on the weighing boat before dispensing.

-

Taring: Do not tare the balance with the sash fully open. Turbulence will disperse the powder.

-

Dissolution: If the reagent is a solid, dissolve it in the reaction solvent (e.g., DCM, Methanol) immediately inside the hood to transition it to a liquid state, which is easier to contain.

Phase B: Reaction Setup

Objective: Control Exotherms.

-

Solvent Choice: When dissolving the free base, avoid halogenated solvents if strong Lewis acids are present, as secondary amines can react violently.

-

Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Thioethers are susceptible to auto-oxidation over time; inert gas protects the chemical integrity.[1]

Phase C: Spill Management (Self-Validating System)

The "Self-Validating" aspect means the cleanup changes color or pH to confirm neutralization.[1]

-

Isolate: Evacuate the immediate 10-foot radius.

-

Neutralize (Acidify):

-

Apply a weak acid (Citric acid or dilute Acetic acid) to the spill.

-

Validation: Use pH paper. The spill is safe to wipe up only when pH < 6 (protonating the amine to its non-volatile salt form).

-

-

Absorb: Use vermiculite or sand. Do not use clay-based kitty litter for amines if they are mixed with strong oxidizers, though standard organic amines are generally safe with clay.[1]

Waste Disposal & Deactivation

Crucial Logic: You must segregate this waste based on the Thioether content, not just the amine.

-

Stream A: Non-Halogenated Organic: If dissolved in MeOH/EtOH.

-

Stream B: Halogenated Organic: If dissolved in DCM/Chloroform.

-

Prohibited Stream: Oxidizing Waste. Do NOT mix with Chromic acid or Peroxides. The thioether will oxidize exothermically.

Deactivation Protocol (Glassware): Rinse glassware with a 5% Citric Acid solution before standard washing. This protonates residual amine, making it water-soluble and odorless.[1]

Visual Workflow: Handling Decision Tree

The following diagram illustrates the decision logic for safe handling based on the physical state of the material.

Figure 1: Decision matrix for handling piperidine derivatives based on physical state.[1] Note the convergence on immediate dissolution to minimize dust/vapor hazards.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine. PubChem. Available at: [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. United States Department of Labor. Available at: [Link][1]

-

American Chemical Society (ACS). Chemical Safety: Glove Selection Guide. ACS Center for Lab Safety. Available at: [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Piperidine Derivatives Hazard Classification. ECHA. Available at: [Link][1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.